molecular formula C9H13NO2S B13225657 Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

Cat. No.: B13225657
M. Wt: 199.27 g/mol
InChI Key: PHRQSUQXTORKLE-UHFFFAOYSA-N
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Description

Introduction to Methyl 2-Amino-3-(3-Methylthiophen-2-yl)Propanoate

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is methyl (2S)-2-amino-3-(3-methyl-2-thienyl)propanoate , reflecting its stereochemistry and substituent arrangement. Its molecular formula, C₉H₁₃NO₂S , corresponds to a molecular weight of 199.27 g/mol. Key identifiers include the CAS registry number 1213969-13-1 and the Enamine catalog code ENAH3046A97C .

Structural Features

The molecule comprises three distinct components:

  • Thiophene ring : A five-membered aromatic heterocycle with a sulfur atom at position 1 and a methyl group at position 3.
  • Amino group : Located at the second carbon of the propanoate backbone, with an (S)-configuration.
  • Methyl ester : Terminates the propanoate chain, enhancing solubility and reactivity.

Comparison to Related Thiophene Derivatives

Compound Name Molecular Formula Thiophene Substituents Key Functional Groups
Methyl 3-amino-3-(2-thienyl)propanoate C₈H₁₁NO₂S None at position 3 Amino, methyl ester
Methyl 2-amino-3-(thiophen-3-yl)propanoate C₈H₁₂ClNO₂S Chloride counterion Amino, methyl ester

Historical Development in Heterocyclic Chemistry

Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of thiophene from benzene. The development of this compound builds on foundational synthetic methods such as:

  • Paal-Knorr thiophene synthesis : Utilizes 1,4-diketones and sulfidizing agents like P₄S₁₀ to form thiophene rings.
  • Gewald reaction : Combines ketones, sulfur, and cyanoacetates to produce 2-aminothiophenes, a framework adapted for this compound.

Advances in copper-catalyzed cascade reactions (e.g., bis-heteroannulation) have enabled efficient synthesis of complex thiophene-fused systems, as demonstrated in studies combining methyl aromatic ketoxime acetates and elemental sulfur. These methodologies underscore the compound’s role in exploring π-conjugated materials and bioactive molecules.

Structural Relationship to Thiophene Derivatives

The compound’s bioactivity and electronic properties stem from its 3-methylthiophene moiety. Key structural comparisons include:

Electronic Effects
  • Aromaticity : The thiophene ring’s aromatic sextet (6 π-electrons) confers stability and planar geometry, akin to benzene but with polarized C–S bonds.
  • Methyl substitution : The 3-methyl group induces steric and electronic effects, altering reactivity at adjacent positions.
Functional Group Synergy
  • Amino group : Participates in hydrogen bonding and nucleophilic reactions, critical for biological interactions (e.g., antiviral activity).
  • Methyl ester : Serves as a protecting group for carboxylic acids, enabling controlled hydrolysis in synthetic pathways.

Synthetic Applications Recent studies highlight thiophene derivatives as antiviral agents targeting Ebola virus entry mechanisms. Modifications to the amino and ester groups in this compound analogues have shown enhanced binding to viral glycoproteins, illustrating its pharmacological potential.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3

InChI Key

PHRQSUQXTORKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reagents Conditions Product Yield
6M HClReflux, 6–8 hours2-Amino-3-(3-methylthiophen-2-yl)propanoic acid85–90%
2M NaOH in methanolRoom temperature, 12 hoursSodium salt of the carboxylic acid78%

Research Insights : Acidic hydrolysis generally provides higher yields, but basic conditions are preferred for salt formation. The reaction is stereospecific, retaining configuration at the α-carbon.

Amide Formation

The amino group reacts with acylating agents to form amides, enhancing metabolic stability in pharmacological studies.

Reagents Conditions Product Key Feature
Acetic anhydridePyridine, 0°C to RT, 4 hoursN-Acetyl derivativeImproved lipophilicity
Benzoyl chloride/DCCDCM, 24 hoursN-Benzoylated productEnhanced π-π interactions

Mechanistic Note : The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, with DCC facilitating activation.

Oxidation of Thiophene Moiety

Controlled oxidation modifies the sulfur-containing ring, altering electronic properties:

Reagent Conditions Product Application
H₂O₂ (30%)Acetic acid, 50°C, 3 hrThiophene sulfoxideChiral catalyst intermediate
mCPBADCM, 0°C, 1 hrThiophene sulfoneEnhanced electrophilicity

Critical Parameter : Overoxidation to sulfones is minimized by limiting reaction time and temperature.

Reduction Pathways

The ester group can be selectively reduced while preserving the thiophene ring:

Reagent Conditions Product Selectivity
LiAlH₄Dry ether, 0°C, 2 hr3-(3-Methylthiophen-2-yl)propane-1,2-diolRetains amino group
DIBAL-HToluene, −78°C, 1 hrPrimary alcoholPartial epimerization observed

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution due to its electron-rich nature:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-3-methylthiophene derivative65%
SulfonationSO₃/DMF, 60°CC-5Thiophene-5-sulfonic acid derivative58%

Steric Effects : The 3-methyl group directs incoming electrophiles to the C-5 position.

Alkylation of Amino Group

The primary amine participates in nucleophilic substitution reactions:

Alkylating Agent Base Product Application
Methyl iodideK₂CO₃N-Methylated derivativeIncreased membrane permeability
Benzyl bromideNaHN-Benzyl protected compoundIntermediate in peptide synthesis

Kinetics : Alkylation proceeds faster in polar aprotic solvents like DMF.

Research Advancements

  • Catalytic Asymmetric Reactions : Chiral ligands (e.g., BINAP) enable enantioselective alkylation, achieving >90% ee for pharmaceutical intermediates.

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the thiophene ring, broadening substrate scope.

  • Stability Studies : The compound shows low photodegradation under UV light (t₁/₂ > 48 hours), making it suitable for long-term storage .

Scientific Research Applications

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate is a thiophene derivative with a five-membered heteroaromatic ring containing sulfur. Its molecular formula is C9H13NO2SC_9H_{13}NO_2S, and it has a molar mass of approximately 199.27 g/mol. This compound's unique structure includes an amino group and a methylthiophene moiety, contributing to its chemical properties and potential applications in medicine and materials science.

Scientific Research Applications

Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate and this compound have applications in scientific research, including:

  • Chemistry Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate serves as a building block in synthesizing complex molecules.
  • Biology Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is investigated for its potential biological activity, such as antimicrobial and anticancer properties. Research indicates that it exhibits biological activities and has been investigated for potential antimicrobial and anticancer properties, showing promise in modulating biological pathways through enzyme inhibition and receptor binding. The specific mechanisms of action are still under investigation, but the presence of the thiophene ring is believed to enhance its biological efficacy.
  • Medicine Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is explored as a potential drug candidate because of its unique structure.
  • Industry Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is used in developing new materials and as a precursor in synthesizing specialty chemicals.

Interactions with Biological Targets

Studies on the interactions of this compound with various biological targets are ongoing. These studies focus on how the compound binds to enzymes or receptors, potentially leading to inhibition or modulation of specific pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential.

Related Compounds

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate 3-methylthiophen-2-yl, methyl ester, primary amino Not explicitly provided Moderate lipophilicity (thiophene enhances membrane permeability); analyzed via NMR/LC-MS
Ethyl 2-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)propanoate (73) Bis(3-methylthiophen-2-yl), ethyl ester, tertiary amino Not provided Higher steric bulk; potential GABA transporter inhibition (analgesic activity)
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl, methyl ester, nitro group Not provided Electron-withdrawing nitro group increases reactivity; intermediate for reduced derivatives (e.g., 4-aminophenyl propanol)
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl, hydrochloride salt 233.67 Enhanced polarity (fluorine substituent); pharmaceutical applications (salt improves solubility)
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride 1H-imidazol-5-yl, hydrochloride salt 205.64 Basic imidazole improves water solubility; potential for hydrogen bonding in biological systems

Physicochemical Properties

  • Lipophilicity : The 3-methylthiophen-2-yl group in the target compound confers moderate lipophilicity, facilitating membrane permeability. In contrast, the 4-fluorophenyl derivative () exhibits higher polarity due to fluorine’s electronegativity, while the imidazole analog () is more hydrophilic .
  • Electronic Effects: The nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate () is strongly electron-withdrawing, enhancing reactivity for reduction reactions. The thiophene ring in the target compound, however, is electron-rich, promoting π-π interactions in molecular recognition .

Key Research Findings

  • Thiophene vs. Imidazole : The thiophene ring in the target compound offers greater metabolic stability compared to imidazole, which may undergo enzymatic oxidation .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, also known as (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate, is an organic compound with significant potential in medicinal chemistry. This compound features a thiophene ring, an amino group, and a methyl ester group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C12H15NO2S
  • Molecular Weight : 199.27 g/mol
  • Structure : The compound's stereochemistry is indicated by (2R), which plays a vital role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the presence of the thiophene moiety. These interactions can influence various cellular processes, including:

  • Inhibition of GABA Uptake : Studies have shown that compounds with similar structures can inhibit GABA transporters, which are critical in regulating neurotransmitter levels in the brain. This inhibition may lead to potential applications in treating neurological disorders such as anxiety and depression .
  • Antinociceptive Properties : In vivo experiments have demonstrated that related compounds exhibit antinociceptive effects in rodent models of neuropathic pain, suggesting that this compound may also possess similar analgesic properties .

Biological Activity Summary

Activity Description
GABA Transport InhibitionPotential for treating anxiety and depression by modulating neurotransmitter levels.
Antinociceptive EffectsDemonstrated pain relief in neuropathic pain models without inducing motor deficits.
Interaction with EnzymesPossible interactions with enzymes involved in metabolic pathways, influencing various physiological functions.

Case Studies and Research Findings

  • GABA Transport Inhibition : A study focused on novel amino acids designed as GABA uptake inhibitors found that structural analogs exhibited significant inhibitory activity against all four mouse GAT subtypes. The findings suggest that modifications to the amino acid structure can enhance inhibitory effects, potentially including this compound .
  • Antinociceptive Activity : In rodent models, compounds structurally related to this compound showed substantial antinociceptive properties across various neuropathic pain models (e.g., chemotherapy-induced models). These studies indicate the potential for this compound as a therapeutic agent in pain management .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry compared to structurally similar compounds. Below is a comparison table highlighting key features:

Compound Name CAS Number Structural Features
Methyl 3-amino-2-thiophenecarboxylate2229442-86-6Contains a thiophene ring but differs in substitution pattern.
Methyl 3-amino-3-(4-isopropylphenyl)propanoateNot availableSimilar backbone but different aromatic substituent.
(S)-2-Amino-3-(thiophen-2-yl)propanoic acid22951-96-8Lacks the methyl ester functionality; different stereochemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate?

  • Answer : The compound can be synthesized via multi-step routes involving thiophene functionalization, esterification, and amino group protection/deprotection. For example, coupling reactions using thiophene derivatives (e.g., 3-methylthiophene) with amino acid precursors are typical. A similar approach is described for thiophene-containing analogs in , where esterification and amide bond formation are critical steps . Key considerations include regioselectivity in thiophene substitution and stereochemical control during amino acid coupling.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiophene ring and ester/amino group placement.
  • X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Ring puckering analysis : Cremer-Pople coordinates ( ) can quantify non-planar distortions in the thiophene or adjacent moieties .

Q. How is the purity of the compound validated in academic research?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard. Impurity profiling (e.g., detecting unreacted intermediates or stereoisomers) follows pharmacopeial guidelines, as outlined in for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Answer : Discrepancies (e.g., bond length outliers or thermal motion artifacts) require iterative refinement using SHELXL, with validation via R-factor and electron density maps . For packing inconsistencies, Mercury CSD’s "Materials Module" enables comparison of intermolecular interactions against database entries ( ) .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

  • Answer : Quantum chemical calculations (e.g., DFT) model electronic properties, while Quantitative Structure-Property Relationship (QSPR) analyses correlate structural features with observed reactivity. highlights the use of quantum chemistry and neural networks for such predictions .

Q. What strategies mitigate by-product formation during amino acid coupling steps?

  • Answer : Optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) minimizes side reactions. For example, emphasizes controlling pH and stoichiometry in analogous amide syntheses to suppress hydrolysis or oligomerization .

Q. How does the thiophene ring’s electronic environment influence the compound’s biological activity?

  • Answer : Substituent effects (e.g., methyl groups on thiophene) alter electron density, impacting binding affinity in enzyme inhibition studies. discusses similar fluoropyridine derivatives, where electronic modulation via substituents affects receptor interactions .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueParametersRelevanceReference
X-ray CrystallographyR-factor, θ angles, torsion anglesConfirms 3D structure and stereochemistry
¹H NMRCoupling constants (J values)Validates regiochemistry and conformation
LC-MSRetention time, m/z ratioPurity assessment and impurity profiling

Table 2 : Computational Tools for Reactivity Prediction

Tool/MethodApplicationExample Use CaseReference
DFT CalculationsElectron density mappingPredicting nucleophilic attack sites
QSPR ModelsProperty-activity relationshipsCorrelating substituents with bioactivity
Mercury CSDPacking similarity analysisResolving crystallographic ambiguities

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